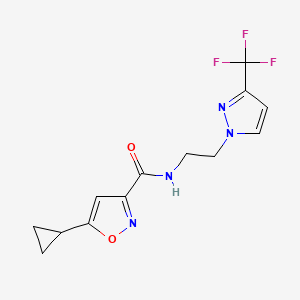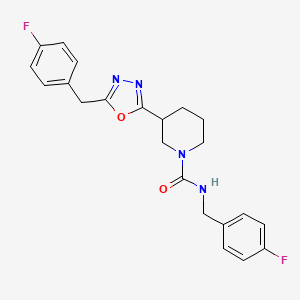
3,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. Heterocyclic compounds are often bioactive and can have various biological applications .
Aplicaciones Científicas De Investigación
Fluorinated Heterocycles in Drug Discovery
Fluorinated heterocycles are pivotal in the pharmaceutical and agrochemical industries due to their unique properties, such as enhanced stability, lipophilicity, and bioavailability. The synthesis of fluorinated heterocycles, such as those involving rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, demonstrates the versatility of fluorinated compounds in creating biologically active molecules. This methodology could be relevant for synthesizing derivatives of the compound , potentially enhancing its pharmaceutical attributes (Wu et al., 2017).
Selective Fluorination Techniques
Selective fluorination reagents, such as aminodifluorosulfinium salts, offer enhanced thermal stability and ease of handling, which are crucial for the safe and efficient synthesis of fluorinated compounds. These reagents enable the conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides, which could be instrumental in the synthesis or modification of the target compound to improve its reactivity or pharmacokinetic properties (L’Heureux et al., 2010).
Imaging Applications
Fluorine-18 labeled benzamide analogues have been explored for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET), highlighting the diagnostic potential of fluorinated benzamides in oncology. This application underscores the potential of fluorinated derivatives of the specified compound for use in diagnostic imaging or targeted therapy (Tu et al., 2007).
Antibacterial Applications
The synthesis and evaluation of fluorinated quinolines have demonstrated significant antibacterial activities. This suggests that modifications of the target compound through fluorination could render it a valuable candidate for antibacterial drug development (Sheu et al., 1998).
Mecanismo De Acción
Propiedades
IUPAC Name |
3,4-difluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O/c1-2-11-25-12-3-4-16-13-15(5-8-20(16)25)9-10-24-21(26)17-6-7-18(22)19(23)14-17/h5-8,13-14H,2-4,9-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWITCCWTLOLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[7-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B2689033.png)

![N-(2,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2689035.png)
![3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2689036.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2689039.png)

![1-[1-(2-Phenoxyacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2689043.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2689047.png)
![Ethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2689048.png)


